![molecular formula C11H13N3O B079559 4-(1H-benzo[d]imidazol-2-yl)morpholine CAS No. 31075-58-8](/img/structure/B79559.png)

4-(1H-benzo[d]imidazol-2-yl)morpholine

Vue d'ensemble

Description

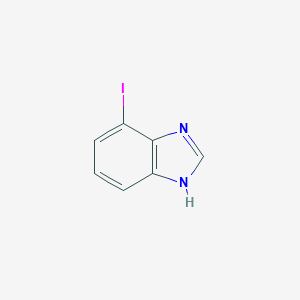

4-(1H-benzo[d]imidazol-2-yl)morpholine is a heterocyclic compound that features both a benzimidazole and a morpholine ring. Benzimidazole is known for its significant pharmacological properties, while morpholine is a versatile chemical used in various industrial applications. The combination of these two moieties in a single molecule can result in unique chemical and biological properties, making it a compound of interest in scientific research and industrial applications.

Applications De Recherche Scientifique

Chemistry

4-(1H-benzo[d]imidazol-2-yl)morpholine is used as a building block in the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Benzimidazole derivatives are known for their antiviral, antitumor, and antimicrobial activities. The addition of a morpholine ring can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as an antiviral, antitumor, and antimicrobial agent. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry

In industrial applications, this compound can be used as a corrosion inhibitor, a stabilizer in polymer production, and an intermediate in the synthesis of dyes and pigments.

Mécanisme D'action

Target of Action

The compound 4-(1H-benzo[d]imidazol-2-yl)morpholine, also known as 2-Morpholin-4-yl-1H-benzimidazole, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been utilized extensively as a drug scaffold in medicinal chemistry . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides .

Mode of Action

The mode of action of benzimidazole derivatives is diverse, reflecting their wide-ranging biological activity . They have demonstrated antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . For instance, some benzimidazole derivatives have been found to act as allosteric inhibitors, blocking the polymerase before elongation .

Biochemical Pathways

The biochemical pathways affected by benzimidazole derivatives are numerous due to their ability to interact with various proteins and enzymes . For example, some benzimidazole derivatives have been found to inhibit the NS5B RNA polymerase, which is required for virus propagation .

Result of Action

The result of the compound’s action can vary depending on the specific target and the biological context. For instance, benzimidazole derivatives have been found to have antiviral activity, potentially by inhibiting viral replication . They have also shown antitumor activity, possibly through mechanisms such as protein kinase inhibition, topoisomerase inhibition, and antiangiogenic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Cyclocondensation Method

Starting Materials: o-Phenylenediamine and carboxylic acids.

Reaction Conditions: The reaction typically involves heating o-phenylenediamine with an aromatic carboxylic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.

Microwave-Assisted Synthesis: This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven at 20% irradiation power for short intervals, resulting in high yields and reduced reaction times.

-

Oxidative Condensation

Industrial Production Methods

Industrial production methods for 4-(1H-benzo[d]imidazol-2-yl)morpholine typically involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

-

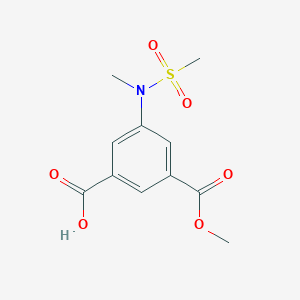

Oxidation

Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Conditions: Reactions are typically carried out under acidic or basic conditions, depending on the desired product.

Products: Oxidation can lead to the formation of various benzimidazole derivatives with different functional groups.

-

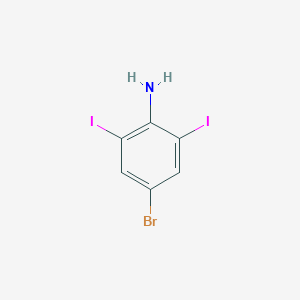

Reduction

Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Conditions: Reactions are usually performed under mild conditions to prevent over-reduction.

Products: Reduction reactions can yield amine derivatives of the benzimidazole ring.

-

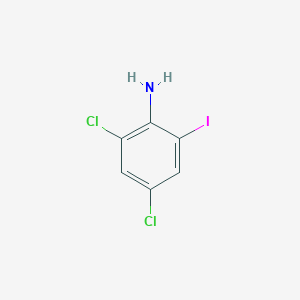

Substitution

Reagents: Halogenating agents, alkylating agents, and acylating agents.

Conditions: Substitution reactions often require the presence of a catalyst or a base to facilitate the reaction.

Products: Substitution reactions can introduce various functional groups onto the benzimidazole or morpholine rings.

Comparaison Avec Des Composés Similaires

Similar Compounds

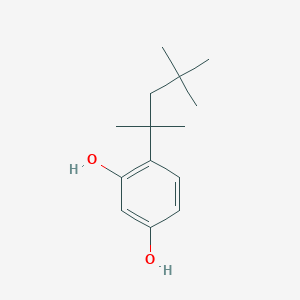

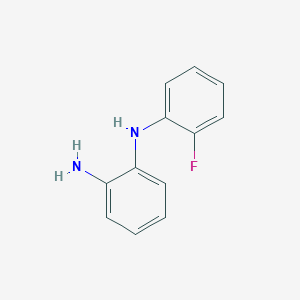

4-(1H-benzo[d]imidazol-2-yl)aniline: Similar in structure but lacks the morpholine ring, which can affect its solubility and bioavailability.

2-(4-Morpholinyl)benzimidazole: Another compound with both benzimidazole and morpholine rings, but with different substitution patterns, leading to different chemical and biological properties.

Benzimidazole: The parent compound, which lacks the morpholine ring, is widely studied for its pharmacological properties.

Uniqueness

4-(1H-benzo[d]imidazol-2-yl)morpholine is unique due to the presence of both benzimidazole and morpholine rings in a single molecule. This combination can result in enhanced solubility, bioavailability, and a broader range of chemical and biological activities compared to similar compounds.

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYERGUDBIQHVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300868 | |

| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31075-58-8 | |

| Record name | 31075-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.